(4-{Bis[3-(dimethylamino)propyl](methyl)silyl}phenyl)(dimethyl)silanol
Description
(4-{Bis3-(dimethylamino)propylsilyl}phenyl)(dimethyl)silanol is a structurally complex organosilicon compound characterized by a central silanol (Si–OH) group and a phenyl ring substituted with a bis3-(dimethylamino)propylsilyl moiety. Its molecular architecture combines polar dimethylamino groups, hydrophobic alkyl chains, and a reactive silanol group, making it a multifunctional candidate for applications in catalysis, polymer chemistry, or supramolecular assembly. The dimethylamino groups may confer basicity and ligand properties, while the silanol group could participate in hydrogen bonding or condensation reactions .
Properties
CAS No. |
142754-49-2 |
|---|---|
Molecular Formula |
C19H38N2OSi2 |
Molecular Weight |
366.7 g/mol |
IUPAC Name |
3-[3-(dimethylamino)propyl-[4-[hydroxy(dimethyl)silyl]phenyl]-methylsilyl]-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C19H38N2OSi2/c1-20(2)14-8-16-24(7,17-9-15-21(3)4)19-12-10-18(11-13-19)23(5,6)22/h10-13,22H,8-9,14-17H2,1-7H3 |
InChI Key |
ROICXBFLZCRGAF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC[Si](C)(CCCN(C)C)C1=CC=C(C=C1)[Si](C)(C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-{Bis3-(dimethylamino)propylsilyl}phenyl)(dimethyl)silanol typically involves multiple steps One common approach is the hydrosilylation of a phenylacetylene derivative with a silyl hydride in the presence of a platinum catalyst
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrosilylation processes using specialized reactors to ensure efficient mixing and temperature control. The use of continuous flow reactors can enhance the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the silicon centers, leading to the formation of silanols and siloxanes.
Reduction: Reduction reactions can target the phenyl ring or the silicon centers, depending on the reagents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkyl halides or amines can be employed under mild conditions.
Major Products:
Oxidation: Silanols and siloxanes.
Reduction: Reduced phenyl derivatives and silanes.
Substitution: Functionalized derivatives with various substituents on the amino groups.
Scientific Research Applications
Chemistry:
Catalysis: The compound can serve as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Materials Science: It is used in the synthesis of advanced materials, including polymers and nanocomposites, due to its ability to modify surface properties and improve material stability.
Biology and Medicine:
Drug Delivery: The compound’s unique structure allows it to be used in the design of drug delivery systems, improving the solubility and bioavailability of therapeutic agents.
Biocompatibility: Its biocompatible nature makes it suitable for use in biomedical implants and devices.
Industry:
Coatings and Adhesives: The compound is utilized in the formulation of high-performance coatings and adhesives, providing enhanced durability and resistance to environmental factors.
Electronics: It is employed in the production of electronic components, such as semiconductors and insulators, due to its excellent thermal and electrical properties.
Mechanism of Action
The mechanism by which (4-{Bis3-(dimethylamino)propylsilyl}phenyl)(dimethyl)silanol exerts its effects is primarily through its interaction with various molecular targets. The compound can form stable complexes with transition metals, facilitating catalytic reactions. Additionally, its ability to undergo oxidation and reduction reactions allows it to participate in redox processes, influencing the activity of enzymes and other biological molecules.
Molecular Targets and Pathways:
Transition Metals: The compound acts as a ligand, stabilizing metal centers and enhancing their catalytic activity.
Enzymes: It can modulate enzyme activity through redox interactions, affecting metabolic pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s uniqueness lies in its hybrid substituents. Key comparisons include:
| Compound Name | Substituents on Silicon | Functional Groups | Molecular Weight (g/mol)* | Key Properties |
|---|---|---|---|---|
| (4-{Bis3-(dimethylamino)propylsilyl}phenyl)(dimethyl)silanol | Bis[3-(dimethylamino)propyl], methyl, phenyl | Silanol (Si–OH), dimethylamino | ~600 | High polarity, basicity |
| Methyl 3-(trimethylsilyl)penta-3,4-dienoate [2.1a] | Trimethylsilyl | Allenyl ester | ~200 | Electrophilic allenyl reagent |
| Methyl 3-(dimethyl(phenyl)silyl)penta-3,4-dienoate [2.1b] | Dimethyl(phenyl)silyl | Allenyl ester | ~280 | Enhanced steric hindrance |
| 4,4'-Sulfonyldiphenol | N/A | Phenolic OH, sulfonyl | ~250 | High thermal stability |
Notes:
- Reactivity: Unlike allenylsilanes (e.g., 2.1a/b), which participate in electrophilic additions , the silanol group in the target compound may favor condensation reactions or act as a hydrogen-bond donor.
Stability and Aggregation
- The dimethylamino groups may enhance stability against hydrolysis compared to alkoxysilanes, as seen in related amino-functionalized siloxanes .
- Hydrogen bonding between the silanol and dimethylamino groups could promote intramolecular cyclization or intermolecular aggregation, distinguishing it from non-polar silanes like trimethylsilyl derivatives.
Biological Activity
The compound (4-{Bis3-(dimethylamino)propylsilyl}phenyl)(dimethyl)silanol , with a molecular formula of C19H38N2OSi2, is a silanol derivative characterized by complex structural features that include both silane and amine functionalities. This unique combination suggests potential biological activities, particularly in pharmacological applications.
Chemical Structure and Properties
The compound consists of:
- A phenyl ring substituted with a bis(dimethylamino)propyl silyl moiety .
- A dimethylsilanol group which enhances its reactivity and interaction potential.
This structure allows for various interactions with biological systems, primarily due to the presence of dimethylamino groups that can engage in hydrogen bonding and ionic interactions.
Biological Activity Overview
The biological activity of this compound is influenced by its structural characteristics. Compounds with similar functional groups have been shown to exhibit a range of activities including:
- Antimicrobial properties
- Neuroprotective effects
- Potential anticancer activity
The biological interactions can be explored through various mechanisms, including:
- Cellular uptake through membrane transporters.
- Receptor binding which may lead to altered signaling pathways.
- Oxidative stress modulation , potentially protecting neurons from damage.
Case Studies and Research Findings
- Neuroprotective Effects : A study evaluated the effects of similar compounds on neuronal cell death induced by oxidative stress. Compounds with alkyl chains significantly suppressed neuronal cell death, suggesting that structural modifications can enhance neuroprotection .
- Antimicrobial Activity : Research indicates that silanol derivatives can exhibit antimicrobial properties, likely due to their ability to disrupt microbial membranes or interfere with metabolic processes.
- Anticancer Potential : Analogous compounds have been studied for their anticancer properties. The presence of dimethylamino groups has been associated with increased cytotoxicity against various cancer cell lines, highlighting the therapeutic potential of such compounds in oncology .
Comparative Analysis
To better understand the biological activity of (4-{Bis3-(dimethylamino)propylsilyl}phenyl)(dimethyl)silanol, a comparison with structurally similar compounds can provide insights into its unique properties.
| Compound Name | Structural Features | Biological Activity | Unique Properties |
|---|---|---|---|
| Dimethylaminopropylsilanol | Dimethylamino group; silanol | Antimicrobial | Simpler structure; less steric hindrance |
| Bis(dimethylaminopropyl)silane | Two dimethylamino groups; no phenyl | Anticancer | Higher basicity; potential for stronger interactions |
| Trimethoxysilane derivatives | Methoxy groups; no amino functionality | Varies widely | Greater reactivity due to methoxy groups |
Synthesis and Chemical Reactivity
Synthesis typically involves multi-step reactions that enhance the complexity and functionality of the compound. The reactivity patterns include:
- Hydrolysis reactions typical of silanol compounds.
- Possible cross-coupling reactions that could introduce additional functional groups for enhanced activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
